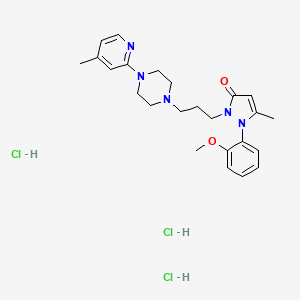
3H-Pyrazol-3-one, 1,2-dihydro-1-(2-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, trihydrochloride
描述
3H-Pyrazol-3-one, 1,2-dihydro-1-(2-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, trihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a pyrazolone core, which is known for its diverse biological activities.
属性
CAS 编号 |
104416-96-8 |
|---|---|
分子式 |
C24H34Cl3N5O2 |
分子量 |
530.9 g/mol |
IUPAC 名称 |
1-(2-methoxyphenyl)-5-methyl-2-[3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]propyl]pyrazol-3-one;trihydrochloride |
InChI |
InChI=1S/C24H31N5O2.3ClH/c1-19-9-10-25-23(17-19)27-15-13-26(14-16-27)11-6-12-28-24(30)18-20(2)29(28)21-7-4-5-8-22(21)31-3;;;/h4-5,7-10,17-18H,6,11-16H2,1-3H3;3*1H |
InChI 键 |
MHTPDTFTBKHQEE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)CCCN3C(=O)C=C(N3C4=CC=CC=C4OC)C.Cl.Cl.Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-1-(2-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, trihydrochloride typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or piperazinyl groups.
Reduction: Reduction reactions could be used to modify the pyrazolone core or other functional groups.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce or modify substituents on the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers could investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structure suggests it might interact with specific receptors or enzymes, leading to therapeutic effects. Preclinical studies would be necessary to evaluate its efficacy and safety.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings. Its chemical properties might make it suitable for use in various industrial processes.
作用机制
The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-1-(2-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, trihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
3H-Pyrazol-3-one derivatives: Compounds with similar pyrazolone cores but different substituents.
Piperazine derivatives: Compounds featuring the piperazine ring, which is common in many pharmaceuticals.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups, known for their biological activities.
Uniqueness
The uniqueness of 3H-Pyrazol-3-one, 1,2-dihydro-1-(2-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, trihydrochloride lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a compound of interest for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


